

Ferrous Picrate: A Technical Guide for Scientific Professionals

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CAS Number: 14866-25-2[1][2]

This technical guide provides an in-depth overview of **ferrous picrate** (Iron(II) picrate), a compound primarily recognized for its application as a combustion catalyst in fuels. While its direct role in drug development is not established, this document collates its known chemical properties, synthesis protocols, and limited biological data to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be exploring novel applications of iron-containing compounds.

Physicochemical Properties

Ferrous picrate, or iron(2+) 2,4,6-trinitrophenolate, is a salt formed from ferrous iron (Fe²⁺) and two picrate anions.[1] Its properties are largely influenced by the picric acid component, which is a known explosive.[3] As such, **ferrous picrate** and its precursor, picric acid, require careful handling.[3]

The hydrated form of **ferrous picrate** synthesized from iron powder and picric acid has been identified as a hexahydrate to octahydrate. The dehydration of this combined water occurs between 300-400K.

Table 1: Computed Physicochemical Data for Ferrous Picrate



Property	Value	Source
Molecular Formula	C12H4FeN6O14	PubChem[1]
Molecular Weight	512.04 g/mol	PubChem[1]
IUPAC Name	iron(2+);2,4,6-trinitrophenolate	PubChem[1]
CAS Number	14866-25-2	PubChem[1]
EC Number	238-934-8	PubChem[1]

Note: The data presented are computed properties and may vary from experimental values.

Experimental Protocols: Synthesis of Ferrous Picrate

The synthesis of **ferrous picrate** has been approached through several methods, primarily aimed at its application as a fuel additive. The key challenge in its production is to create a stable product, substantially free from ferric (Fe³⁺) compounds and other impurities, in a commercially viable manner.[3]

Method 1: Reaction of Metallic Iron with Picric Acid in a Solvent Mixture

This process involves the direct reaction of metallic iron with picric acid in a mixed solvent system to form a **ferrous picrate** solution.[3]

Materials:

- Picric acid
- Metallic iron (e.g., steel wool, non-powdered iron wire)[3][4]
- Aromatic hydrocarbon (e.g., Solvent 100)[4]
- Aliphatic alcohol (e.g., butanol, ethanol, isopropanol)[4]
- Trace amount of water (0.01% to 0.12% of total liquid volume)[3]

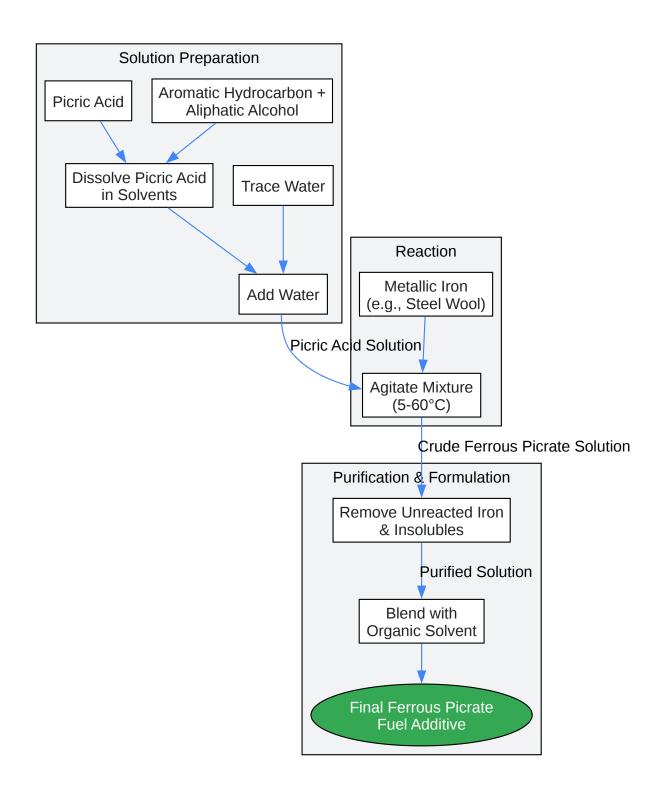


Reaction vessel

Protocol:

- Dissolve picric acid in a mixture of the aromatic hydrocarbon and the aliphatic alcohol. Since dry picric acid is explosive, it is typically supplied with water.[4]
- Introduce a trace amount of water into the solution, adjusting the final concentration to between 0.01% and 0.12%.[3]
- Add the metallic iron (e.g., steel wool) to the solution. The iron can be suspended in the solution or placed at the bottom of the reaction vessel.[4]
- Agitate the mixture. The reaction is typically carried out at a temperature between 5°C and 60°C.[3][4]
- Continue agitation for a sufficient period (e.g., 1 hour and 35 minutes) to achieve the desired concentration of ferrous iron (e.g., 1,425 ppm).[4]
- Once the reaction is complete, remove any unreacted metallic iron and other insoluble materials from the **ferrous picrate** solution.[3]
- The resulting solution, or "concentrate," can then be blended with an organic solvent to form the final fuel additive product, ensuring the final water content does not exceed 0.25% by volume for stability.[3]





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Caption: Workflow for Synthesis Method 1.



Method 2: Reaction of Iron Powder with Saturated Picric Acid Solution

This method describes a laboratory-scale synthesis using iron powder.

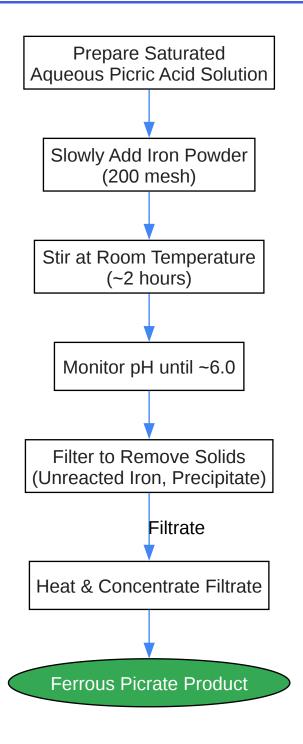
Materials:

- · Picric acid
- Iron powder (200 mesh)
- Deionized water
- Reaction vessel with stirrer
- Filtration apparatus

Protocol:

- Prepare a saturated aqueous solution of picric acid.
- Slowly add iron powder (e.g., 20g) to the saturated picric acid solution while stirring at room temperature.
- Continue stirring for approximately 2 hours. The completion of the reaction can be monitored by measuring the pH of the solution, which should turn to approximately pH 6.
- Filter the reacted solution to separate the precipitate and any unreacted iron powder.
- The filtrate, containing the ferrous picrate, can be heated and concentrated to obtain the product.





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Caption: Workflow for Synthesis Method 2.

Applications & Biological Relevance Primary Application: Fuel Combustion Catalyst



The predominant application of **ferrous picrate** is as a fuel additive, particularly for diesel fuels. [5][6] Its mechanism of action is considered threefold:

- Primary Atomisation: The solvent carrier acts as a misting agent, increasing the fuel's surface area upon injection.[7]
- Secondary Atomisation and Initiation: As the solvent evaporates, **ferrous picrate** microcrystals form, which absorb heat and ignite quickly. This creates multiple flame fronts, increasing the flame speed.[7]
- Catalysis: Upon ignition, iron radicals are released, which act as catalysts between oxygen and carbon, promoting more complete and rapid combustion.

Biological Activity and Toxicology

Direct research into the biological activity of **ferrous picrate** for pharmaceutical purposes is lacking. However, some relevant data can be noted:

- Biocidal Activity: An Australian formulation of ferrous picrate, known as FTC, has been
 reported to possess strong biocidal activity, effectively controlling fungal, yeast, and bacterial
 growth in fuel systems.[7] This suggests a potential for antimicrobial properties, though this
 has not been explored in a clinical or pharmaceutical context.
- Toxicology of Picric Acid: The toxicity of the picrate component is a significant consideration. A study on 2,4,6-trinitrophenol (picric acid) in rats demonstrated different toxicity profiles between newborn and young animals.[8] In young rats, administration at 100 mg/kg per day resulted in hemolytic anemia and testicular toxicity.[8] Given that ferrous picrate is a salt of picric acid, these toxicological findings are highly relevant for any potential biological application and highlight significant safety hurdles.

Context in Drug Development: The Role of Ferrous Iron (Fe²⁺)

While **ferrous picrate** is not used in medicine, ferrous iron (Fe²⁺) is critical in various biological and pharmaceutical contexts.



- Iron Supplements: Ferrous salts like ferrous sulfate and ferrous gluconate are common oral supplements for treating iron deficiency anemia, as the Fe²⁺ state is more readily absorbed than the Fe³⁺ state.[9] Research continues into novel delivery mechanisms, such as transdermal patches with ferrous sulfate nanoparticles, to improve bioavailability and patient compliance.[10]
- Targeted Drug Delivery: The unique redox chemistry of iron is being explored for targeted drug delivery. For example, disease states characterized by high local concentrations of mobile ferrous iron, such as malaria, can be exploited.[11] Prodrugs have been designed with Fe²⁺-sensitive "triggers" that release the active therapeutic agent only in these specific, high-iron environments, thereby increasing efficacy and reducing off-target toxicity.[11]

Conclusion

Ferrous picrate is a well-characterized compound with a clear, established role as a fuel combustion catalyst. Its synthesis is understood, though it requires careful handling due to the explosive nature of its picrate component.

For the drug development professional, **ferrous picrate** itself holds no current therapeutic application and its inherent toxicity presents a significant barrier. However, the compound serves as an interesting case study. Its documented biocidal properties, though limited to an industrial context, hint at a potential bioactivity that is largely unexplored. Furthermore, understanding the chemistry of this specific ferrous salt can inform the broader, highly active field of iron-based drug delivery and supplementation, where the controlled use and targeting of ferrous iron is a key strategy in developing next-generation therapeutics. Further research would be required to mitigate its toxicity and explore any potential therapeutic utility.

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